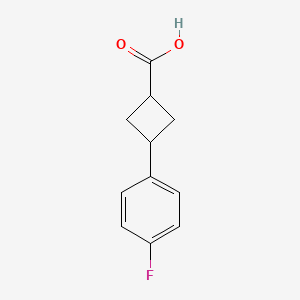

3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid

Description

The exact mass of the compound 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVYXDFIUWVWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-86-7 | |

| Record name | 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (CAS 1235439-86-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer both structural rigidity and favorable pharmacokinetic profiles is paramount. 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid emerges as a significant building block in this context. The cyclobutane ring, a four-membered carbocycle, is increasingly recognized for its unique structural and conformational properties.[1] Its puckered three-dimensional structure provides a distinct advantage over more flexible linear linkers or larger cyclic systems by locking key pharmacophoric groups into specific spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

The incorporation of a cyclobutane moiety can improve metabolic stability and serve as a bioisostere for other common chemical groups like tert-butyl or isopropyl moieties.[2] This strategic substitution allows medicinal chemists to fine-tune the physicochemical properties of a lead compound, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid, detailing its synthesis, physicochemical properties, and potential applications as a key intermediate in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral characteristics of a molecule is fundamental to its application in synthesis and drug design.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid, largely based on computational predictions.[3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO₂ | PubChem[3] |

| Molecular Weight | 194.20 g/mol | PubChem[3] |

| Monoisotopic Mass | 194.07431 Da | PubChem[3] |

| XLogP3 (Predicted) | 2.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclobutane protons. The protons on the fluorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), likely as two multiplets due to fluorine coupling. The cyclobutane ring protons would be found in the aliphatic region (δ 2.0-3.5 ppm), with their multiplicity depending on the cis/trans stereochemistry and coupling between adjacent protons. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carboxyl carbon (around 175-180 ppm), the aromatic carbons (in the 115-165 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant), and the aliphatic carbons of the cyclobutane ring (typically in the 20-45 ppm range).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid dimer from approximately 2500-3300 cm⁻¹.[4] A strong carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹.[4] C-H stretching bands for the aromatic and aliphatic portions will appear just above and below 3000 cm⁻¹, respectively.[5] A C-F stretching vibration is also anticipated, typically in the 1000-1400 cm⁻¹ region.

Mass Spectrometry: High-resolution mass spectrometry would confirm the elemental composition. Predicted adducts include [M+H]⁺ at m/z 195.08159 and [M-H]⁻ at m/z 193.06703.[3]

Synthesis and Reaction Chemistry

While a specific documented synthesis for 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is not prevalent in peer-reviewed literature, a plausible and robust synthetic strategy can be devised based on established methodologies for constructing 1,3-disubstituted cyclobutane systems. A common approach involves a [2+2] cycloaddition reaction.

Proposed Synthetic Pathway: [2+2] Cycloaddition

A logical synthetic route would involve the [2+2] cycloaddition of 4-fluorostyrene with an appropriate ketene equivalent, followed by functional group manipulation.

Caption: Proposed synthetic route via [2+2] cycloaddition.

Experimental Protocol (Representative)

-

Generation of Dichloroketene and [2+2] Cycloaddition: To a solution of 4-fluorostyrene in a suitable aprotic solvent (e.g., diethyl ether or hexane), add trichloroacetyl chloride. Cool the mixture to 0°C and add activated zinc dust portion-wise with vigorous stirring. The reaction is typically exothermic and should be maintained at a controlled temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by TLC or GC-MS.

-

Work-up and Isolation of the Cycloadduct: Upon completion, the reaction mixture is filtered to remove excess zinc. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,2-dichloro-3-(4-fluorophenyl)cyclobutan-1-one. Purification can be achieved by column chromatography.

-

Reductive Dechlorination: The dichlorocyclobutanone is dissolved in acetic acid. Zinc dust is added, and the mixture is heated. This step removes the chlorine atoms to yield 3-(4-fluorophenyl)cyclobutan-1-one.

-

Baeyer-Villiger Oxidation and Hydrolysis: The resulting cyclobutanone can be subjected to a Baeyer-Villiger oxidation (e.g., using m-CPBA) to form the corresponding lactone. Subsequent hydrolysis of the lactone under acidic or basic conditions will yield the target 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The cyclobutane core provides a rigid scaffold, while the carboxylic acid and fluorophenyl groups offer handles for further chemical modification.

Scaffold for Bioactive Molecules

The 1,3-disubstituted pattern of this molecule is particularly valuable for orienting functional groups in a defined spatial relationship. This is crucial for designing ligands that fit precisely into the binding pockets of proteins. Cyclobutane-containing compounds have been explored as:

-

Integrin Antagonists: Integrins are cell surface receptors involved in cell adhesion and signaling. The RGD (arginine-glycine-aspartic acid) motif is a key recognition sequence for many integrins. The cyclobutane scaffold can be used to mimic the turns in peptides, presenting arginine and aspartate mimetics in the correct orientation for high-affinity binding.[6]

-

Enzyme Inhibitors: The rigid nature of the cyclobutane ring can be exploited to design inhibitors that lock into the active site of an enzyme. For example, it has been used in the synthesis of hepatitis C protease inhibitors like Boceprevir.[2]

-

Neurological and Psychiatric Drug Candidates: The conformational constraint offered by the cyclobutane ring can be beneficial in designing ligands for G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.

Caption: The central role of the title compound as a versatile building block.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid. Based on data for structurally related carboxylic acids, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[9][10] Keep the container tightly sealed.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[11]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[11]

-

Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[11] Do not induce vomiting.[11]

-

Inhalation: If inhaled, move the person to fresh air.[11]

-

It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive safety information.

Conclusion

3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid represents a valuable and strategic building block for medicinal chemists and drug development professionals. Its rigid cyclobutane core, combined with the synthetically versatile carboxylic acid and fluorophenyl moieties, provides a powerful platform for the design and synthesis of novel therapeutic agents. The ability of the cyclobutane scaffold to impart conformational constraint and improve metabolic stability makes it an attractive alternative to more traditional chemical motifs.[1] As the demand for structurally diverse and "lead-like" molecules continues to grow, the importance of intermediates like 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid in the drug discovery pipeline is set to increase.

References

-

Georganics. (2021, December 20). Cyclobutanecarboxylic acid - general description. [Link]

-

RSC Medicinal Chemistry. (2024, September 13). RESEARCH ARTICLE. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Eastfine. (2026, January 29). The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7). [Link]

-

PMC. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

PMC. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. [Link]

-

Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. [Link]

-

AFG Bioscience LLC. 1-(4-Bromophenyl)cyclobutanecarboxylic acid - SAFETY DATA SHEET. [Link]

-

ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

PubChemLite. 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid. [Link]

-

Thieme. 5. By Transformation of Other Cyclobutanes. [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. [Link]

-

Open Access LMU. (2019). Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. [Link]

-

PubChemLite. 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid (C11H11FO2). [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7) [eastfine.net]

- 3. PubChemLite - 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid (C11H11FO2) [pubchemlite.lcsb.uni.lu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. carlroth.com [carlroth.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is a synthetic, small-molecule compound featuring a unique combination of a cyclobutane core, a carboxylic acid functional group, and a fluorinated phenyl ring. This distinct architecture makes it a molecule of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional structure of the cyclobutane scaffold provides a valuable alternative to more traditional, flexible linkers in molecular design, while the fluorine atom can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, offering insights for its application in research and development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for any scientific investigation. 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is defined by the following identifiers:

| Property | Value | Source |

| Chemical Name | 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid | ChemicalBook[1] |

| CAS Number | 1235439-86-7 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₁₁FO₂ | Aaronchem[2] |

| Molecular Weight | 194.20 g/mol | Aaronchem[2] |

| Canonical SMILES | C1C(CC1C(=O)O)C2=CC=C(C=C2)F | |

| InChIKey | FEVYXDFIUWVWRC-UHFFFAOYSA-N |

The structure, depicted below, reveals the cis/trans isomerism possible with respect to the substituents on the cyclobutane ring. The relative stereochemistry will significantly influence the molecule's overall shape and its interaction with biological targets.

Caption: 2D structure of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid.

Physicochemical Properties

Experimentally determined physicochemical data for this specific molecule are not widely available in the public domain. However, we can infer its likely properties based on its structural components and data from analogous compounds.

2.1. Physical State and Appearance

Based on related aryl-substituted cyclobutane carboxylic acids, this compound is expected to be a solid at room temperature, likely appearing as a white to off-white crystalline powder.

2.2. Melting and Boiling Points

The melting and boiling points of carboxylic acids are significantly influenced by their ability to form strong intermolecular hydrogen bonds.[3] For comparison, the non-fluorinated analog, 3-phenylcyclobutane-1-carboxylic acid, and other related structures are solids with melting points typically above 100 °C. The boiling point is expected to be high, and decomposition may occur before boiling at atmospheric pressure.

2.3. Solubility

The solubility of carboxylic acids is a balance between the polar carboxyl group and the nonpolar hydrocarbon backbone.[4]

-

Water: Low solubility is expected due to the significant nonpolar surface area of the phenyl and cyclobutane rings. The carboxyl group will impart some water solubility, which will be pH-dependent (increasing at higher pH due to deprotonation).

-

Organic Solvents: Good solubility is anticipated in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, and moderate solubility in less polar solvents like dichloromethane.

2.4. Acidity (pKa)

The pKa of a carboxylic acid is a measure of its acidity. The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to increase the acidity of the carboxylic acid (lower the pKa) compared to its non-fluorinated counterpart. Theoretical studies and experimental data on other perfluoroalkyl carboxylic acids show a significant decrease in pKa with increasing fluorination.[5][6] While an experimental value for the title compound is not available, the pKa is predicted to be in the range of 4-5.

2.5. Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The introduction of a fluorine atom generally increases lipophilicity.[7] The predicted XlogP value for a similar compound, 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid, is 2.0, suggesting moderate lipophilicity.[8]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and purity assessment. While specific spectra for 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid are not publicly available, the expected spectral features can be predicted based on its functional groups.

3.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Caption: General workflow for NMR spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the cyclobutane protons, and the acidic proton of the carboxylic acid.

-

Aromatic Region (δ 7.0-7.5 ppm): The 4-fluorophenyl group will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets (or a doublet of doublets).

-

Cyclobutane Protons (δ 2.0-3.5 ppm): These protons will show complex multiplets due to cis/trans relationships and spin-spin coupling.

-

Carboxylic Acid Proton (δ 10-13 ppm): A broad singlet, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon environment.

-

Carbonyl Carbon (δ ~170-180 ppm): The carboxylic acid carbonyl carbon will be significantly downfield.

-

Aromatic Carbons (δ ~115-165 ppm): The carbons of the fluorophenyl ring will appear in this region, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

-

Cyclobutane Carbons (δ ~20-50 ppm): The aliphatic carbons of the cyclobutane ring will be found in the upfield region.

-

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the carboxylic acid functional group.[9][10]

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[11]

-

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ for the carbonyl group.[9]

-

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.[10]

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the substituted benzene ring will also be present.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Under electron impact (EI) ionization, 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is expected to exhibit characteristic fragmentation patterns.[12]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 194) should be observable.

-

Loss of Carboxyl Group: A significant fragment corresponding to the loss of the COOH group (M-45) is anticipated.

-

Ring Opening and Cleavage: Fragmentation of the cyclobutane ring is a common pathway for such derivatives, leading to various smaller fragments.[13] The presence of the phenyl group will influence the fragmentation, potentially leading to the formation of a stable tropylium-like ion.

Synthesis and Reactivity

4.1. Synthesis

4.2. Chemical Reactivity

The chemical reactivity of this molecule is primarily dictated by the carboxylic acid group.

-

Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters.

-

Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or with a coupling agent) followed by reaction with an amine will produce amides.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

The fluorophenyl and cyclobutane moieties are generally stable under these conditions.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorinated cyclobutane scaffolds is a growing strategy in drug design. The unique properties of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[15][16][17]

5.1. Bioisosteric Replacement

The 3-(4-fluorophenyl)cyclobutane moiety can be considered a bioisostere of other common structural motifs in drug molecules. The rigid cyclobutane ring restricts conformational flexibility, which can lead to increased selectivity for a biological target. The fluorine atom acts as a hydrogen bond acceptor and can modulate the electronic properties of the phenyl ring.[15]

5.2. GPR120 Modulation

Patent literature indicates that cyclobutane-containing carboxylic acids are being investigated as modulators of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[18][19] GPR120 is a receptor for long-chain free fatty acids and is implicated in metabolic processes, making it a target for the treatment of type 2 diabetes and related conditions.[20] The carboxylic acid group is likely a key pharmacophoric feature for binding to the receptor.

Safety and Handling

Specific toxicity data for 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid are not available. However, as with any laboratory chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is a valuable building block for medicinal chemistry, offering a unique combination of structural rigidity and the advantageous properties of fluorine. While a comprehensive set of experimentally determined physicochemical data is not yet publicly available, this guide provides a solid foundation of its chemical identity, predicted properties, and potential applications based on current knowledge. Further research into its synthesis, reactivity, and biological activity will undoubtedly expand its utility in the development of novel therapeutics.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Murphy, D. E., et al. (2017). Cyclobutane containing carboxylic acid gpr120 modulators.

- Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.

- Murphy, D. E., et al. (2017). Cyclobutane containing carboxylic acid gpr120 modulators.

- Pálinkó, I., et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776.

- Imbriglio, J. E., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(9), 5443-5468.

-

PubChem. (n.d.). 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- Horgan, C., & O'Donovan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1269-1293.

- D'Or, L., et al. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(2), 369-376.

- Gusel'nikov, L. E., et al. (1976). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions, (22), 2256-2260.

- Allen, F. H., et al. (1968). Mass Spectrometry of Isomeric Derivatives of Cyclobutane and Cyclohexene. Journal of the Chemical Society B: Physical Organic, 304-307.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification. Retrieved from [Link]

- Brooks, C. J. W., Eglinton, G., & Morman, J. F. (1961). Infrared spectra of aryl carboxylic acids and their esters. Journal of the Chemical Society (Resumed), 106-113.

- Davies, H. M. L., & Lian, Y. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(2), 351-362.

- Robl, J. A. (2015). CYCLOPROPANECARBOXYLIC ACID GPR120 MODULATORS.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online, 33(1), 14-22.

-

UCLA Chemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Singh, R., et al. (2018). Compounds for use as GPR120 agonists.

- Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental science & technology, 42(2), 456-458.

-

PubChem. (n.d.). 3-Cyclobutylcyclobutane-1-carboxylic acid. Retrieved from [Link]

- Rayne, S., & Forest, K. (2009). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. Journal of Molecular Structure: THEOCHEM, 903(1-3), 83-93.

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

- OpenStax. (2023, September 20). 21.

- Liptak, M. D., & Shields, G. C. (2013). Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv.

-

Cheméo. (n.d.). Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis- (CAS 14924-51-7). Retrieved from [Link]

- Lin, S., et al. (2025, June 5). Anodic Esterification of Carboxylic Acids with Pentafluorophenol. Organic & Biomolecular Chemistry.

-

ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. Retrieved from [Link]

-

DOI. (n.d.). Supporting Information. Retrieved from [Link]

- LibreTexts Chemistry. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Friebolin, H. (2011). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.

- Houben-Weyl. (n.d.). Methods of Organic Chemistry, Vol. E 17b, Carbocyclic Four-Membered Ring Compounds. Georg Thieme Verlag.

- ScholarWorks. (2023, August 3).

- Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

-

LibreTexts Chemistry. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

- Mykhailiuk, P. K. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 10(10), 1349-1354.

- Bhaumik, A., et al. (2006). Characterization of a novel long-chain acyl-CoA thioesterase from Alcaligenes faecalis. The FEBS journal, 273(14), 3236-3247.

- Buchman, E. R. (1951). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society, 73(8), 3949-3951.

- Popova, M., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3334.

- Leyh-Bouille, M., et al. (1982). Purification and characterization of a monomeric isocitrate dehydrogenase with dual coenzyme specificity from the photosynthetic bacterium Rhodomicrobium vannielii. Journal of General Microbiology, 128(11), 2631-2639.

Sources

- 1. 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid | 1235439-86-7 [chemicalbook.com]

- 2. 1249431-05-7 | 3-(2-fluorophenyl)cyclobutane-1-carboxylic acid [aaronchem.com]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sci-Hub. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations / Rapid Communications in Mass Spectrometry, 1998 [sci-hub.ru]

- 13. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]

- 19. EP3191445A1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

Technical Guide: Metabolic Stability of Fluorophenyl Cyclobutane Carboxylic Acids

Executive Summary & Structural Rationale

The fluorophenyl cyclobutane carboxylic acid scaffold represents a high-value pharmacophore in modern drug design, often utilized to restrict conformational flexibility while modulating lipophilicity. However, its metabolic fate is governed by a tension between the stabilizing effect of the fluorine atom and the liability of the carboxylic acid tail.

This guide provides a technical deep-dive into assessing and optimizing the metabolic stability of this specific chemical class. It moves beyond generic advice to address the unique interplay between the cyclobutane ring strain , fluorine-mediated metabolic blocking , and acyl glucuronide reactivity .

The Triad of Metabolic Determinants

-

The Fluorine Blockade (Phase I Stability): Substitution of hydrogen with fluorine (typically at the para-position) is a canonical strategy to block Cytochrome P450 (CYP) mediated oxidation. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the site inert to the radical abstraction mechanism of CYP enzymes [1].

-

The Cyclobutane Scaffold (Conformational & Steric Control): Unlike flexible alkyl chains, the cyclobutane ring introduces rigidity. While generally stable, the ring strain (~26 kcal/mol) can occasionally lead to ring-opening or specific hydroxylation if the para-phenyl position is blocked, redirecting metabolic pressure to the aliphatic ring [2].

-

The Carboxylic Acid (Phase II Liability): The primary metabolic risk for this scaffold is not oxidative clearance, but acyl glucuronidation . The resulting 1-O-acyl glucuronides can be chemically reactive, undergoing rearrangement and covalent binding to plasma proteins, a known mechanism for idiosyncratic drug toxicity (IDT) [3].

Metabolic Pathways & Mechanistic Logic[1][2]

Understanding the hierarchy of metabolism is crucial for this scaffold. The presence of the fluorine atom often shifts the clearance mechanism from Phase I (Oxidation) to Phase II (Conjugation).

Pathway Analysis

-

Primary Route (Glucuronidation): UDP-glucuronosyltransferases (UGTs) readily conjugate the carboxylic acid. The steric bulk of the cyclobutane ring adjacent to the carboxylate can modulate this rate, but often not enough to prevent formation.

-

Secondary Route (CYP Diversion): With the para-position blocked by fluorine, CYP enzymes (e.g., CYP2C9, CYP3A4) may attempt to hydroxylate the meta-position of the phenyl ring or the cyclobutane ring itself.

-

Tertiary Route (Ring Scission): Rare, but possible under high oxidative stress or specific enzymatic catalysis, leading to ring-opened aliphatic acids.

Visualization: Metabolic Fate of the Scaffold

Figure 1: Metabolic divergence of the scaffold. Note that Fluorine blockade (Phase I protection) often funnels the drug toward Acyl Glucuronidation (Phase II risk).

Experimental Protocols: Assessing Stability & Safety

To validate the metabolic profile, a dual-assay approach is required: Microsomal Stability (to verify Phase I resistance) and Glucuronide Reactivity (to assess Phase II safety).

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine Intrinsic Clearance (

-

Preparation:

-

Prepare 10 mM stock of test compound in DMSO.

-

Thaw Liver Microsomes (Human/Rat/Mouse) on ice. Protein conc: 20 mg/mL.

-

-

Incubation:

-

Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL final), Test Compound (1 µM final).

-

Pre-incubation: 5 min at 37°C.

-

Start: Add NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

-

-

Sampling:

-

Aliquot 50 µL at

min. -

Quench: Dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. Slope - .

-

Protocol B: Acyl Glucuronide Reactivity (Phase II Safety)

Objective: This is critical for carboxylic acids. We must measure the degradation half-life (

-

Synthesis/Generation:

-

Generate the acyl glucuronide biosynthetically using HLMs + UDPGA + Alamethicin, or synthesize chemically.

-

-

Degradation Assay:

-

Incubate purified acyl glucuronide (50 µM) in 100 mM Phosphate Buffer (pH 7.4) at 37°C.

-

Crucial Control: Run parallel incubation with trapping agent (e.g., Lysine-derivative or Glutathione) to detect adducts.

-

-

Monitoring:

-

Monitor loss of 1-O-acyl glucuronide and appearance of isomers (2/3/4-O-acyl) via HPLC-UV or LC-MS.

-

Risk Classification:

- h: High Risk (Highly reactive).

- h: Warning .

- h: Low Risk (Stable).

-

Visualization: Experimental Workflow

Figure 2: Parallel workflow for assessing metabolic stability and safety liabilities.

Data Interpretation & Optimization Strategies

When analyzing data for fluorophenyl cyclobutane carboxylic acids, specific trends emerge. The table below summarizes the Structure-Activity Relationship (SAR) regarding metabolic stability.

Comparative Stability Data (Representative)

| Scaffold Modification | Phase I Stability ( | Phase II Risk (Glucuronidation) | Notes |

| Phenyl-Cyclobutane-COOH | Low (< 15 min) | High | Rapid para-hydroxylation dominates. |

| 4-F-Phenyl-Cyclobutane-COOH | High (> 60 min) | High | F blocks oxidation; shifts clearance to glucuronidation. |

| 4-F-Phenyl-Cyclobutane-CONH2 | High | Low | Amide bioisostere eliminates glucuronidation risk. |

| Very High | Moderate | Steric hindrance at |

Optimization Tactics

If the Acyl Glucuronide is too reactive (

-

Steric Shielding: Introduce a methyl group on the cyclobutane ring adjacent to the carboxylic acid. This hinders the UGT enzyme active site.

-

Bioisosterism: Replace the carboxylic acid with a Tetrazole or Acyl Sulfonamide . These maintain acidity (pKa ~4-5) but cannot form acyl glucuronides [5].

-

Fluorine Positioning: Ensure the Fluorine is at the para position. If metabolic switching occurs to the meta position, consider 3,4-difluoro substitution.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Regan, S., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Link

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Link

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link

Technical Guide & Safety Profile: 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid

[1]

Chemical Identity & Physicochemical Characterization

Compound Name: 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid CAS Number: 1235439-86-7 Synonyms: 3-(4-Fluoro-phenyl)-cyclobutanecarboxylic acid; 1-Carboxy-3-(4-fluorophenyl)cyclobutane.[1][2][3][4]

Structural Integrity & Properties

This compound features a cyclobutane ring functioning as a conformationally restricted linker between a lipophilic fluorophenyl group and a polar carboxylic acid tail. This structural rigidity is often exploited in drug design to reduce entropic penalties upon protein binding.

| Property | Value / Description | Source/Validation |

| Molecular Formula | C₁₁H₁₁FO₂ | Calculated |

| Molecular Weight | 194.20 g/mol | Calculated |

| Physical State | Solid (Powder/Crystalline) | Observed (Analogous) |

| Acidity (pKa) | ~4.5 – 4.8 (Predicted) | Carboxylic acid baseline |

| LogP | ~2.5 – 2.8 (Predicted) | Moderate Lipophilicity |

| Solubility | DMSO, Methanol, DCM; Low in Water | Polarity Profile |

Hazard Identification & Risk Logic (GHS Classification)

Rationale: As a carboxylic acid derivative with a lipophilic tail, this compound possesses surfactant-like properties that can disrupt lipid bilayers, leading to irritation of mucosal membranes.[1]

GHS Label Elements

Signal Word: WARNING [5][6][7]

| Hazard Category | H-Code | Hazard Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation.[1][5] | Acidic protonation of skin proteins; lipid disruption. |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6][7] | pH drop on ocular surface; lachrymatory response. |

| STOT-SE | H335 | May cause respiratory irritation.[1][4][5][6][7][8] | Inhalation of fine particulates irritates bronchial mucosa. |

| Acute Tox (Oral) | H302 | Harmful if swallowed.[7] | Systemic absorption; potential metabolic disruption. |

Precautionary Logic (P-Codes)

-

Prevention (P261, P280): Avoid breathing dust. Wear nitrile gloves (min 0.11mm thickness) and safety goggles.

-

Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for 15 minutes.[8][9] The fluorine substituent does not significantly alter the immediate first-aid protocol compared to the non-fluorinated analog, but it increases lipophilicity, potentially aiding dermal absorption.[1]

Operational Handling & Experimental Protocols

Expert Insight: The cyclobutane ring is strained (approx. 26 kcal/mol strain energy). While generally stable, avoid extreme temperatures (>150°C) or strong Lewis acids unless the reaction dictates, to prevent ring-opening or rearrangement.[1]

Standard Operating Procedure (SOP): Reaction Setup

Objective: Safe activation of the carboxylic acid for amide coupling (e.g., HATU/EDC coupling).

-

PPE Verification: Don lab coat, safety glasses, and nitrile gloves. Ensure fume hood velocity is >100 fpm.

-

Weighing: Weigh the solid in a tared vial. Note: Static electricity can scatter this fine powder; use an anti-static gun if available.

-

Solvent Addition: Dissolve in DMF or DCM.

-

Self-Validating Check: The solution should be clear. Turbidity implies moisture contamination or insolubility (requires sonication).

-

-

Reagent Addition: Add base (DIPEA/TEA) before the coupling agent to deprotonate the acid (forming the carboxylate).

-

Observation: A mild exotherm is normal.

-

-

Quenching: Upon completion, quench with weak aqueous acid (e.g., 1M citric acid) to neutralize excess base and partition the product into the organic phase.

Emergency Response Matrix

The following decision tree outlines the logical flow for handling exposure or spill incidents involving this compound.

Figure 1: Emergency Response Logic Flow.[6][8][9][10] This matrix prioritizes containment of particulates and immediate dilution for exposure.

Synthesis & Application Context in Drug Discovery

Role: Bioisostere & Scaffold. The 3-(4-fluorophenyl)cyclobutane moiety is a critical scaffold in modern medicinal chemistry.[1]

The "Fluorine Scan" & Bioisosterism

In drug development, this compound is often used to replace:

-

Phenyl Rings: To improve metabolic stability (blocking para-oxidation) and solubility.

-

Flexible Alkyl Chains: The cyclobutane ring restricts conformation, potentially locking the molecule into a bioactive pose (reducing entropic cost).

Why Fluorine? The fluorine atom at the para-position of the phenyl ring serves two purposes:

-

Metabolic Blocking: It prevents Cytochrome P450-mediated hydroxylation at the most reactive site.[1]

-

Electronic Modulation: It pulls electron density, modulating the pKa of nearby amines or acids in the final drug molecule.

Workflow: From Scaffold to Lead

The following diagram illustrates where this compound fits into the drug optimization cycle.

Figure 2: Pharmacophore Optimization Workflow. The compound is introduced to rigidify the structure and block metabolic hot-spots.[1]

Storage & Stability

-

Storage Conditions: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place.

-

Incompatibility: Strong oxidizing agents, strong bases.

-

Shelf Life: Stable for >2 years if stored properly and protected from moisture (hygroscopic potential).

Disposal Considerations

Do not dispose of via sink or general trash.

-

Dissolution: Dissolve the material in a combustible solvent (acetone or alcohol).

-

Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Note: Combustion will generate Hydrogen Fluoride (HF) gas. The scrubber system must be rated for acidic halide neutralization.

-

References

-

PubChem. (2025).[2][5] Compound Summary: Cyclobutane Derivatives & Safety Data. National Library of Medicine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2017). Strategies in the Design of 3-Substituted Cyclobutanes. (Contextual Reference for Scaffold Utility). [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid (C11H11FO2) [pubchemlite.lcsb.uni.lu]

- 4. royaldesign.cdn.storm.io [royaldesign.cdn.storm.io]

- 5. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. aaronchem.com [aaronchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. download.basf.com [download.basf.com]

- 10. carlroth.com:443 [carlroth.com:443]

literature review on fluorinated cyclobutane carboxylic acid building blocks

Executive Summary: Escaping Flatland with Precision

In modern drug discovery, the "Escape from Flatland" (increasing

Unlike their cyclopropane cousins, which often introduce significant ring strain liability (27.5 kcal/mol), cyclobutanes (26.5 kcal/mol) offer a unique "puckered" topology. When fluorinated, these rings do not merely act as passive scaffolds; the fluorine atoms stereoelectronically tune the ring's pucker angle, effectively locking pharmacophores into bioactive conformations while blocking oxidative metabolism at the

This guide provides a rigorous technical breakdown of FCCA synthesis, structural dynamics, and application, moving beyond basic literature reviews to actionable, field-proven methodologies.

Part 1: Structural Rationale & The "Pucker" Effect[1]

The Fluorine-Conformation Causality

The cyclobutane ring is rarely planar. It exists in a dynamic equilibrium between two puckered conformations to relieve torsional strain. Substituting hydrogen with fluorine (

-

3,3-Difluoro Substitution: The gem-difluoro group creates a "flattening" effect or biases the ring toward a specific pucker angle (

) due to the repulsive gauche interactions and the dipole-dipole minimization. This is critical for peptidomimetics where the FCCA replaces a proline or -

Lipophilicity Modulation: Contrary to the "fluorine always increases lipophilicity" dogma, Grygorenko et al. demonstrated that cis-1,2-disubstituted fluorocyclobutanes often exhibit lower

values than their trans counterparts due to net dipole reinforcement [1].

Decision Matrix: Selecting the Right Block

Use the following logic flow to select the appropriate substitution pattern for your target profile.

Figure 1: Strategic selection logic for fluorinated cyclobutane cores based on medicinal chemistry objectives.

Part 2: Synthetic Methodologies

The synthesis of FCCAs generally falls into two distinct operational workflows: Construction (Ring Formation) and Decoration (Functionalization).

Method A: [2+2] Photocycloaddition (The Industrial Workhorse)

For 3,3-difluorocyclobutane scaffolds, the most robust route is the [2+2] photocycloaddition of 1,1-difluoroethylene (gas) with acrylic acid derivatives.

-

Mechanism: Radical-mediated (if sensitized) or direct excitation.

-

Critical Parameter: The use of a Pyrex filter (

nm) is essential to prevent the excitation of the carbonyl group in the product, which would lead to secondary photolysis (Norrish type cleavage).

Method B: Deoxofluorination (The Late-Stage Approach)

For monofluorinated or specific stereochemical patterns, deoxofluorination of cyclobutanones or hydroxy-cyclobutanes using DAST or Morph-DAST is preferred.

-

Caution: Carbocation rearrangements are common in cyclobutane systems (ring contraction/expansion). Reactions must be kept at low temperatures (-78°C to 0°C).

Part 3: Detailed Experimental Protocols

The following protocol is a validated composite method for generating 3,3-difluorocyclobutanecarboxylic acid , a high-value building block. This workflow emphasizes the hydrolysis step, which is the most common entry point for medicinal chemists purchasing the stable ester intermediate.

Protocol: Hydrolysis of Ethyl 3,3-difluorocyclobutanecarboxylate

Objective: Isolation of high-purity free acid from the ester precursor without defluorination.

Reagents:

-

Ethyl 3,3-difluorocyclobutanecarboxylate (CAS: 681128-38-1)[1]

-

Sodium Hydroxide (NaOH)[1]

-

Methanol (MeOH), HPLC grade

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), conc.[1]

| Parameter | Specification | Causality / Rationale |

| Stoichiometry | 1.0 eq Ester : 1.1 eq NaOH | Slight excess ensures completion; large excess risks attacking the fluorinated positions (elimination). |

| Solvent System | 1:1 MeOH/H2O | Homogenizes the lipophilic ester and hydrophilic base. |

| Temperature | 20–25 °C (RT) | Crucial: Heating promotes HF elimination (aromatization risk). |

| Time | 15 Hours | Slow kinetics at RT require extended duration for quantitative conversion. |

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask, dissolve NaOH (10.7 g, 0.268 mol) in a mixture of MeOH (100 mL) and distilled H2O (100 mL).

-

Checkpoint: Ensure solution is homogenous and cooled to room temperature before adding substrate.

-

-

Addition: Add Ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol) in a single portion.

-

Reaction: Stir vigorously at room temperature (20°C) for 15 hours.

-

Monitoring: TLC (10% MeOH in DCM) should show disappearance of the high-Rf ester spot.

-

-

Concentration: Evaporate MeOH in vacuo (rotary evaporator, bath < 30°C) until volume is reduced by ~50%.

-

Why? Removing alcohol prevents esterification reversibility during acidification.

-

-

Acidification: Cool the aqueous residue in an ice bath. Dropwise add conc. HCl until pH reaches 1.0.[1]

-

Visual: A white precipitate or oil will separate.

-

-

Extraction: Extract with DCM (3 x 350 mL).

-

Drying & Isolation: Dry combined organics over anhydrous

, filter, and concentrate in vacuo. -

Result: Yields ~32.4 g (98%) of white solid (mp 49-52°C).

Validation Data (Typical):

-

NMR (

Part 4: Visualizing the Synthetic Pathway

The following diagram illustrates the full lifecycle of this building block, from the gaseous precursors to the final functionalized acid.

Figure 2: Industrial synthesis route for 3,3-difluorocyclobutanecarboxylic acid. Note the mild hydrolysis conditions to preserve the fluorinated motif.

Part 5: Applications in Drug Design[3]

The "FACBC" Case Study (Oncology)

The most prominent application of this scaffold is Anti-1-amino-3-[

-

Mechanism: It acts as a synthetic amino acid analog. It is transported into cells via L-type amino acid transporters (LAT1) and ASCT2, which are upregulated in prostate and glioma cancer cells.

-

Advantage: unlike FDG (glucose), FACBC has low uptake in normal brain tissue and inflammation, providing superior signal-to-noise ratios for brain tumors and prostate cancer recurrence [3].

Physicochemical Tuning (Lipophilicity)

Data from Grygorenko’s group highlights the stereochemical impact on lipophilicity for 1,2-disubstituted cyclobutanes [1]:

| Substituent Pattern | Isomer | LogD (7.4) | Note |

| 1-Amino-2-fluoro | trans | -1.2 | Higher polarity |

| 1-Amino-2-fluoro | cis | -0.8 | Lower lipophilicity (Counter-intuitive) |

| 1-COOH-3,3-difluoro | N/A | 0.9 | Moderate lipophilicity |

Technical Insight: The cis isomer in 1,2-fluorinated systems often displays a "dipole reinforcement" that increases solvation energy, effectively lowering LogD compared to the trans isomer where dipoles may cancel out.

References

-

Grygorenko, O. O., et al. (2020).[2] Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry.

-

Melnykov, K. P., et al. (2018).[1] Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid. Synthesis, 50(24), 4949-4957.[1]

-

Schuster, D. M., et al. (2014). Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants of uptake in PET/CT imaging. Radiology, 271(3), 850-861.

-

Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing.

Sources

Technical Guide: Solubility Profiling of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid in DMSO

Executive Summary

This technical guide provides a comprehensive framework for solubilizing 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 1235439-86-7) in Dimethyl Sulfoxide (DMSO). While specific empirical solubility limits for this intermediate vary by crystal form (cis/trans diastereomers) and batch purity, structural analysis and library data from major building block providers (e.g., Enamine, ChemScene) indicate this compound belongs to the High Solubility Class (>100 mM) in anhydrous DMSO.

This guide moves beyond simple "dissolution" to address the thermodynamic stability of the solution, the impact of DMSO hygroscopicity on the carboxylic acid moiety, and the precise protocols required to generate reproducible biological data.

Physicochemical Profile & Solvent Interaction

To understand solubility, we must first analyze the competition between the crystal lattice energy of the solid and the solvation energy provided by DMSO.

Structural Determinants

The compound consists of three distinct pharmacophores affecting solubility:

-

Cyclobutane Core: A semi-rigid scaffold that reduces entropic freedom compared to linear alkyl chains, potentially increasing crystal lattice energy (making it harder to dissolve).

-

4-Fluorophenyl Group: A lipophilic moiety (

) that enhances solubility in organic solvents but reduces aqueous solubility. The fluorine atom adds dipole character without significant H-bonding capacity. -

Carboxylic Acid (-COOH): The critical solubility handle. It acts as both a hydrogen bond donor and acceptor.[1]

The DMSO Solvation Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (

-

Mechanism: The sulfoxide oxygen of DMSO forms a strong hydrogen bond with the acidic proton of the carboxylic acid.

-

Result: This interaction disrupts the intermolecular carboxylic acid dimers typically found in the solid state, effectively "pulling" the molecule into solution.

-

Risk Factor: The presence of water (from atmospheric absorption) competes with DMSO for this hydrogen bond, potentially causing the compound to precipitate (crash out).

| Property | Value (Estimated) | Impact on DMSO Solubility |

| Molecular Weight | 194.20 g/mol | Low MW favors high solubility. |

| LogP | ~2.9 | Moderate lipophilicity; highly compatible with organic DMSO. |

| pKa (Acid) | ~4.5 - 4.8 | Acidic proton is readily solvated by basic DMSO oxygen. |

| H-Bond Donors | 1 (COOH) | Primary site for DMSO interaction. |

Solubility Determination Protocols

Do not rely on vendor statements of "Soluble." For critical assays, you must determine the Kinetic (fast, approximate) and Thermodynamic (equilibrium, precise) solubility.

Workflow Visualization

The following diagram outlines the decision process for generating and validating stock solutions.

Caption: Figure 1. Standardized workflow for solubility assessment and stock preparation. Note the critical loop involving sonication and visual inspection.

Protocol A: Thermodynamic Solubility (The Gold Standard)

Use this method when establishing a Master Stock for long-term use.

-

Preparation: Add excess solid compound (e.g., 20 mg) to a glass vial containing 1 mL of anhydrous DMSO.

-

Equilibration: Shake or stir at 25°C for 24 hours. Note: Do not simply vortex for 10 seconds; the crystal lattice requires time to break down.

-

Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved material.

-

Quantification:

-

Remove supernatant.

-

Dilute 10µL of supernatant into 990µL of Methanol (or Acetonitrile).

-

Inject into HPLC. Compare peak area against a standard curve of known concentration.

-

-

Result: This gives you the Saturation Concentration (

) .

Protocol B: Kinetic Solubility (High Throughput)

Use this for rapid screening of library compounds.

-

Spike into aqueous buffer (PBS, pH 7.4) to reach final concentrations of 10, 50, and 100 µM.

-

Incubate for 4 hours.

-

Measure turbidity (nephelometry) or UV absorbance.

-

Significance: This tells you if the compound will crash out when the DMSO stock is added to your cell culture media.

DMSO Management & Stability

The most common cause of "insolubility" for this compound is not the compound itself, but the quality of the DMSO.

The Hygroscopicity Trap

DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

-

Impact: 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is hydrophobic. As water content in DMSO increases, the solvent power decreases exponentially, leading to micro-precipitation .

-

Solution: Use single-use aliquots or store DMSO over 3Å molecular sieves.

Freeze-Thaw Cycles

DMSO freezes at ~18.5°C. Storing stocks at -20°C means the solvent freezes.

-

The Risk: Repeated freezing and thawing can cause "salting out" or crystal growth of the compound at the bottom of the vial.

-

Protocol:

-

Thaw completely at Room Temperature (RT) or 37°C.

-

Vortex immediately upon thawing to redissolve any concentration gradients.

-

Inspect for needles/crystals before pipetting.

-

Caption: Figure 2. Lifecycle management of DMSO stock solutions to prevent concentration errors due to cryo-precipitation.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Cloudiness upon adding DMSO | Saturation reached or wet DMSO. | Add more DMSO or sonicate at 40°C. Check DMSO water content. |

| Precipitate when adding to media | "Solubility Cliff" (Low aqueous solubility). | Dilute DMSO stock further before adding, or add BSA/Serum to media to sequester the lipophilic compound. |

| Inconsistent Assay Results | Compound adhered to plastic tips. | Use low-retention pipette tips. Ensure final DMSO concentration is <0.5%. |

| Viscous "Gel" formation | H-bond networking at high concentration. | Dilute stock (e.g., go from 100 mM to 10 mM). Warm gently. |

References

-

National Center for Advancing Translational Sciences (NCATS). "Aqueous Kinetic Solubility Assay Protocol." NIH Guidance Manual. [Link]

-

Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. [Link]

Sources

Methodological & Application

Application Note: 3-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid as a High-Fsp³ Drug Scaffold

This guide details the application of 3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid as a high-Fsp³ drug scaffold. It addresses the critical need for "escaping flatland" in modern drug discovery, providing a metabolically stable, conformationally restricted bioisostere for benzoic acid or phenyl-linker moieties.

Introduction: The "Escape from Flatland"

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (

Key Advantages

-

Metabolic Stability: The 4-fluorine substituent blocks para-position metabolism (CYP450 oxidation), extending half-life (

). -

Conformational Restriction: The cyclobutane ring locks the exit vectors in specific cis or trans orientations, unlike the freely rotating cyclohexyl or linear alkyl linkers.

-

Bioisosterism: It acts as a non-planar bioisostere for benzoic acid (when the acid is the pharmacophore) or a biphenyl linker (when used as a spacer).

Physicochemical Profile & Design Logic

Replacing a phenyl ring with a 3-substituted cyclobutane drastically alters the physicochemical landscape.

Table 1: Comparative Profile (Calculated)

| Property | 4-Fluorobiphenyl-4-carboxylic acid | 3-(4-F-Ph)-cyclobutane-1-COOH | Impact |

| Hybridization | Aromatic (Planar) | Improved Solubility | |

| ClogP | ~4.2 | ~2.8 | Reduced Lipophilicity |

| Solubility (aq) | Low (< 5 µM) | Moderate (> 100 µM) | High Gain |

| Flexibility | Aryl-Aryl Rotation | Rigid (Cis/Trans Isomers) | Entropy Benefit |

| Metabolic Risk | High (Aromatic hydroxylation) | Low (Fluorine block) | Extended |

Experimental Protocols

Protocol A: Synthesis via Reductive Arylation

Direct synthesis from 4-fluorostyrene is difficult to control regiochemically. The recommended route uses the commercially available 3-oxocyclobutane-1-carboxylic acid.[1]

Step 1: Grignard Addition

Objective: Install the aryl group.

-

Reagents: 3-Oxocyclobutane-1-carboxylic acid (1.0 eq), 4-Fluorophenylmagnesium bromide (2.2 eq), THF (anhydrous).

-

Procedure:

-

Cool THF solution of keto-acid to -78°C under

. -

Add Grignard reagent dropwise (the first equivalent deprotonates the acid; the second attacks the ketone).

-

Warm to RT and stir for 4h.

-

Quench: Pour into ice-cold 1N HCl. Extract with EtOAc.[2]

-

Result: Mixture of cis/trans-3-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid.

-

Step 2: Deoxygenation (Ionic Hydrogenation)

Objective: Remove the hydroxyl group to yield the target scaffold.

-

Reagents: Crude hydroxy-acid (from Step 1), Triethylsilane (

, 3.0 eq), Trifluoroacetic acid (TFA), DCM. -

Procedure:

-

Dissolve crude material in DCM/TFA (1:1).

-

Add

slowly at 0°C. -

Stir at RT for 12h. The benzylic carbocation formed is reduced by the silane.

-

Workup: Concentrate in vacuo. Basify with NaOH (to form carboxylate), wash with ether (removes organics), then re-acidify aqueous layer and extract with EtOAc.

-

-

Validation: LC-MS should show mass [M-H]⁻ = 193.1.

Step 3: Cis/Trans Isomer Separation

Critical: The biological activity often resides in a single geometric isomer.

-

Method: Preparative HPLC or Fractional Crystallization.

-

Differentiation:

-

Cis-isomer: The aryl and carboxylic acid groups are on the same side. Often more polar in reverse-phase HPLC.

-

Trans-isomer: Groups on opposite sides.

-

NMR Signature: The methine proton at C-1 (alpha to COOH) typically shows a different splitting pattern and chemical shift (cis often downfield due to deshielding by the aryl ring).

-

Protocol B: Amide Coupling (Derivatization)

Context: Attaching the scaffold to an amine pharmacophore.

-

Activation: Dissolve scaffold (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir 10 min.

-

Coupling: Add amine partner (1.1 eq). Stir 2-16h at RT.

-

Note: Cyclobutane acids are sterically hindered. If conversion is low, switch to Ghosez’s Reagent (1-chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ.

Visualizations

Figure 1: Synthetic Workflow & Isomer Logic

This diagram illustrates the synthesis and the critical decision point regarding stereochemistry.

Caption: Synthesis of the scaffold emphasizing the divergence of cis/trans isomers, which mimic different spatial vectors (U-shape vs Linear).

Figure 2: Biological Application (MDM2 Inhibition)

This scaffold is frequently used to disrupt protein-protein interactions (e.g., MDM2-p53) by replacing a phenyl ring in the hydrophobic cleft.

Caption: Mechanism of Action. The scaffold fits into the MDM2 hydrophobic pocket (mimicking Trp23 of p53), displacing p53 to restore tumor suppression.

References

-

PubChem. 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

- Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry. (Contextual grounding on Fsp3 bioisosteres).

- Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Foundational principles of strained rings in medicinal chemistry).

-

Ding, X., et al. (2017).[3] Discovery of ... MDM2 Inhibitors.[4][5] Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Syntheses. General procedures for cyclobutane carboxylic acid derivatives. Available at: [Link]

Sources

Technical Application Note: Optimized Amide Coupling Strategies for 3-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid

Executive Summary & Structural Analysis

The 3-(4-fluorophenyl)cyclobutane-1-carboxylic acid scaffold is a high-value pharmacophore found in various kinase inhibitors and GPCR ligands. Its rigid cyclobutane core provides a defined vector for the 4-fluorophenyl group, often improving metabolic stability compared to flexible alkyl chains.

However, this scaffold presents distinct synthetic challenges:

-

Stereochemical Integrity: The molecule exists as cis and trans diastereomers. The stereocenter at C1 is prone to base-mediated epimerization (thermodynamic equilibration) during activation, particularly because the electron-withdrawing nature of the carboxylate—combined with the ring strain—increases the acidity of the

-proton. -

Steric Strain: The "pucker" of the cyclobutane ring can create steric shielding around the carbonyl carbon, slowing down nucleophilic attack by bulky amines.

This guide details three validated protocols designed to address these challenges, prioritizing yield, purity, and stereochemical retention.

Structural Isomerism

-

Cis-Isomer: Substituents are on the same face (syn). Often kinetically formed but thermodynamically less stable due to steric crowding.

-

Trans-Isomer: Substituents are on opposite faces (anti). Generally the thermodynamic product.

-

Risk: Using strong bases (e.g., DBU, excess TEA) or prolonged reaction times can drive a pure cis starting material toward a trans-enriched mixture.

Decision Matrix for Protocol Selection

Select the appropriate method based on your specific amine partner and project stage.

Figure 1: Strategic decision tree for selecting the optimal coupling reagent.

Detailed Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) – Recommended for Scale & Stereocontrol

Rationale: T3P is the superior choice for this scaffold. It acts as a kinetically active coupling agent that does not require pre-activation.[1] Its byproducts are water-soluble, simplifying workup.[1] Crucially, it allows for controlled base addition, minimizing the risk of C1-epimerization.

Reagents:

-

3-(4-Fluorophenyl)cyclobutane-1-carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)[2]

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: N-Methylmorpholine (NMM) or Pyridine (2.5 – 3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry)

Protocol:

-

Setup: Charge the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) into a reactor containing EtOAc (10 V).

-

Base Addition: Cool the mixture to 0 °C. Add NMM (3.0 equiv) dropwise. Note: NMM is a milder base than TEA/DIEA, reducing epimerization risk.

-

Activation: Add T3P solution (1.5 equiv) dropwise over 15 minutes, maintaining internal temperature < 5 °C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[2][3]

-

Workup (Self-Validating Step):

-

Result: Typically yields >85% product with >98% retention of diastereomeric ratio (dr).

Method B: HATU Activation – Recommended for Discovery Libraries

Rationale: HATU is highly reactive and effective for sterically hindered amines. However, the guanidinium species can be basic, and the standard use of DIEA (Diisopropylethylamine) poses a higher risk of epimerization if the reaction is left too long.

Reagents:

Protocol:

-

Dissolve the acid (1.0 equiv) in DMF (10 V) at RT.

-

Add DIEA (2.0 equiv) followed immediately by HATU (1.1 equiv).

-

Pre-activation: Stir for exactly 5 minutes. Critical: Do not extend this time; the active ester is prone to racemization.

-

Add the amine (1.2 equiv).[2]

-

Stir at RT for 1–2 hours.

-

Workup: Dilute with EtOAc, wash copiously with LiCl (5% aq) to remove DMF, followed by sat. NaHCO₃ and Brine.

Method C: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine)

Rationale: For extremely unreactive amines (e.g., electron-deficient anilines), converting the acid to the acid chloride is necessary. Ghosez's reagent is neutral and allows acid chloride formation without the acidic byproducts of oxalyl chloride/DMF.

Protocol:

-

Dissolve acid (1.0 equiv) in dry DCM.[2]

-

Add Ghosez’s reagent (1.2 equiv) at 0 °C. Stir for 1 hour to form the acid chloride (monitor by quenching an aliquot with MeOH and checking for methyl ester via LCMS).

-

Add the amine (1.2 equiv) and Pyridine (2.0 equiv).

-

Stir at RT until complete.

Analytical Control & Stereochemistry

Distinguishing the cis and trans isomers is critical.

1. NMR Spectroscopy:

-

NOESY/ROESY: The definitive method.

-

Cis-isomer: Strong NOE correlation between the methine proton at C1 and the methine proton at C3.

-

Trans-isomer: No/Weak NOE between C1-H and C3-H.

-

-

Coupling Constants (

): Cyclobutane coupling constants are complex due to puckering, but generally,

2. HPLC Method Development:

-

Column: ChiralPak IC or AD-H often separate diastereomers effectively even if the molecule is achiral (meso), though standard C18 often resolves cis/trans diastereomers due to significant shape differences.

-

Standard: Synthesize a small amount of the thermodynamic product (trans) by treating the acid with NaOMe/MeOH overnight to equilibrate, then coupling. Use this as a marker to quantify epimerization in your kinetic runs.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance of the cyclobutane ring. | Switch to Method C (Acid Chloride) or increase T3P equivalents to 2.0. |

| Epimerization | Base strength too high or reaction time too long. | Switch from DIEA to NMM or Collidine. Reduce pre-activation time in Method B. Use Method A at 0 °C. |

| Incomplete Conversion | Amine is nucleophilically poor. | Heat Method A to 50 °C (T3P is stable). Or use Method C. |

| Emulsion during Workup | T3P salts or amphiphilic product. | Add 2-propanol (10%) to the organic layer during extraction or filter through Celite. |

References

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development . A comprehensive review detailing the superiority of T3P for process chemistry.

-

Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides. Organic Letters . Defines the mechanism and low-epimerization profile of T3P.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews . A critical comparison of HATU, EDC, and other reagents regarding racemization risks.

-

Ghosez, L., et al. (1987). Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine). Organic Syntheses . Protocol for neutral acid chloride formation.

Sources

Application Note: Optimized Grignard Protocols for the Synthesis of Fluorophenyl-Substituted Cyclobutanes

Executive Summary

The fluorophenyl-cyclobutane motif is a privileged pharmacophore in modern medicinal chemistry, appearing in varying forms in NR2B antagonists, dopamine reuptake inhibitors, and kinase inhibitors. The metabolic stability of the fluorine substituent, combined with the conformational restriction of the cyclobutane ring, offers unique vector exploration in drug design.

However, the synthesis of this scaffold presents specific challenges:

-

Ring Strain: Cyclobutanone (~26 kcal/mol strain energy) is susceptible to ring-opening or expansion under harsh conditions.

-

Enolization: Cyclobutanone can undergo competitive enolization rather than nucleophilic addition, particularly with basic Grignard reagents.

-

Volatility: Cyclobutanone is volatile (bp ~99°C) and requires specific handling protocols to prevent stoichiometric loss.

This guide details two optimized protocols for synthesizing 1-(fluorophenyl)cyclobutan-1-ol, the primary precursor to the cyclobutane scaffold. We prioritize the Cerium(III) Chloride-mediated addition (Imamoto method) as the "Gold Standard" for maximizing yield and suppressing side reactions.

Strategic Analysis: Route Selection

Before beginning bench work, the synthetic strategy must be validated. There are two potential disconnection approaches:

-

Route A (Recommended): Nucleophilic addition of Fluorophenylmagnesium bromide to Cyclobutanone.

-

Route B (High Risk): Nucleophilic addition of Cyclobutylmagnesium bromide to Fluorobenzaldehyde/ketone.

Why Route A? Route B is chemically inferior due to the difficulty in preparing cyclobutylmagnesium halides. The formation of cyclobutyl Grignard reagents is often accompanied by Wurtz-type coupling and radical rearrangements. Furthermore, cyclobutyl halides are sluggish to react with Mg metal. Route A utilizes stable, easily characterizing aryl Grignards and a commercially available electrophile.

Decision Matrix: Reaction Conditions

The choice of conditions depends on the specific substitution pattern of the fluorophenyl ring.

| Parameter | Standard Grignard (THF) | CeCl₃-Mediated (Imamoto) |